molecular formula C21H22N2O3S B12154562 (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12154562
M. Wt: 382.5 g/mol
InChI Key: WJCWUSXPCPCTLZ-UNOMPAQXSA-N
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Description

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source, such as thiourea or Lawesson’s reagent, under reflux conditions.

    Imination: The resulting thiazolidinone is then reacted with an appropriate aldehyde or ketone to form the imine linkage.

    Benzylidene Formation: Finally, the compound undergoes a condensation reaction with 4-ethoxy-3-methoxybenzaldehyde to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science:

Biology and Medicine:

    Antimicrobial Agents: The compound’s thiazolidinone core is known for its antimicrobial activity, making it a candidate for the development of new antibiotics.

    Anti-inflammatory Agents: Potential use in the treatment of inflammatory diseases due to its ability to modulate inflammatory pathways.

    Anticancer Agents: Research into its cytotoxic effects on cancer cells, exploring its potential as a chemotherapeutic agent.

Industry:

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

    Agrochemicals: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism, leading to cell death.

    Receptor Modulation: It may interact with cellular receptors, modulating signaling pathways that control inflammation or cell proliferation.

    DNA Interaction: Potential to bind to DNA, interfering with replication and transcription processes in cancer cells.

Comparison with Similar Compounds

  • (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one

Comparison:

  • Structural Differences: The presence of different substituents on the benzylidene ring (e.g., methoxy vs. ethoxy) can influence the compound’s reactivity and biological activity.
  • Biological Activity: Variations in substituents can lead to differences in antimicrobial, anti-inflammatory, and anticancer properties, making each compound unique in its potential applications.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5Z)-2-(2,3-dimethylphenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-5-26-17-10-9-15(11-18(17)25-4)12-19-20(24)23-21(27-19)22-16-8-6-7-13(2)14(16)3/h6-12H,5H2,1-4H3,(H,22,23,24)/b19-12-

InChI Key

WJCWUSXPCPCTLZ-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC(=C3C)C)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3C)C)S2)OC

Origin of Product

United States

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